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1-Chloro-3,4-dibromo-2,5-difluorobenzene

Cat. No.: B13090377
M. Wt: 306.33 g/mol
InChI Key: BMGADNCJESAMHV-UHFFFAOYSA-N
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Description

Context of Multiply Halogenated Aromatic Compounds in Chemical Research

Multiply halogenated aromatic compounds are of significant interest in chemical research due to their wide range of applications. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.com The presence of multiple halogen atoms can enhance the lipophilicity of a molecule, influencing its biological activity. Furthermore, these compounds are crucial in the development of advanced polymers and coatings that require specific chemical resistance and thermal stability. chemimpex.com The study of polyhalogenated aromatic compounds also provides insights into chemical bonding and intramolecular interactions. nih.gov

Significance of Fluorinated and Brominated/Chlorinated Benzenes in Synthetic and Mechanistic Chemistry

The incorporation of different halogens onto a benzene (B151609) ring imparts distinct properties, making them valuable tools in synthetic and mechanistic chemistry.

Fluorinated Benzenes: The presence of fluorine atoms often confers unique properties to organic molecules. Due to fluorine's high electronegativity, fluorinated benzenes can exhibit altered reactivity and electronic properties. They are frequently used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The carbon-fluorine bond is strong, which can enhance the metabolic stability of drug candidates.

Brominated and Chlorinated Benzenes: Bromo and chloro substituents also play a crucial role in synthetic chemistry. They can act as leaving groups in nucleophilic aromatic substitution reactions and are key participants in various cross-coupling reactions, which are fundamental for the construction of complex organic molecules. acs.org The reactivity of these halogens allows for the selective functionalization of the aromatic ring. acs.org Halogenated benzenes, in general, are less reactive than benzene itself in electrophilic substitution reactions due to the electron-withdrawing inductive effect of the halogens. msu.edulibretexts.org

Unique Structural Features and Halogen Distribution in 1-Chloro-3,4-dibromo-2,5-difluorobenzene

This compound is a highly substituted benzene derivative with a specific arrangement of five halogen atoms. The precise positioning of chlorine, bromine, and fluorine atoms on the benzene ring results in a molecule with a unique combination of electronic and steric properties.

The presence of five halogen substituents on the benzene ring makes this compound a sterically crowded molecule. The interplay of the different halogen atoms—the highly electronegative fluorine, the larger bromine, and the intermediate chlorine—creates a distinct electrostatic potential surface. This specific substitution pattern influences the molecule's dipole moment and its potential for intermolecular interactions, such as halogen bonding. nih.gov The varied nature of the halogen substituents provides multiple reactive sites for further chemical transformations, making it a potentially valuable building block in organic synthesis.

Below is a table summarizing the properties of some related polyhalogenated benzene compounds, which can provide context for the anticipated characteristics of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-4-chloro-2,5-difluorobenzene172921-33-4C₆H₂BrClF₂227.43
1-Chloro-2,4-difluorobenzene1435-44-5C₆H₃ClF₂148.54
1-Chloro-3,4-difluorobenzene696-02-6C₆H₃ClF₂148.54
1,4-Dibromo-2,5-difluorobenzene327-51-5C₆H₂Br₂F₂271.88
1,2-Dibromo-4-chlorobenzene60956-24-3C₆H₃Br₂Cl270.35

Further research into the specific synthesis and reactivity of this compound is necessary to fully elucidate its chemical behavior and potential applications.

Nucleophilic Substitution Reactions on Polyhalogenated Benzenes

Aryl halides that are activated by electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr). libretexts.org In polyhalogenated compounds like this compound, the halogens themselves act as activating groups by withdrawing electron density through the inductive effect, thus facilitating nucleophilic attack on the ring. masterorganicchemistry.comstudy.com This reaction is fundamentally different from SN1 and SN2 reactions common for alkyl halides, as aryl halides are sterically hindered from backside attack (preventing SN2) and the formation of an aryl cation is highly unfavorable (preventing SN1). libretexts.orgwikipedia.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion). libretexts.org

Reactivity Trends Based on Halogen Identity and Substitution Pattern

In nucleophilic aromatic substitution, the identity of the halogen atom being displaced has a profound and somewhat counterintuitive effect on the reaction rate. Unlike in SN2 reactions where iodide is the best leaving group, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. wikipedia.orgnih.gov

The substitution pattern of electron-withdrawing groups is also critical. SNAr reactions are significantly accelerated when strongly electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These positions allow the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. libretexts.orgyoutube.com A substituent in the meta position cannot provide this resonance stabilization, leading to a much slower reaction rate. libretexts.org In this compound, every halogen atom has other halogens in ortho and para positions, suggesting the ring is highly activated for substitution at any of its halogenated carbons.

Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
Halogen Leaving GroupRelative RatePrimary Reason for Reactivity
Fluorine (F)HighestHigh electronegativity strongly activates the ring carbon toward nucleophilic attack. masterorganicchemistry.comyoutube.com
Chlorine (Cl)IntermediateModerate inductive activation; weaker C-Cl bond than C-F. wikipedia.org
Bromine (Br)IntermediateSimilar reactivity to chlorine; moderate inductive activation. wikipedia.org
Iodine (I)LowestLowest electronegativity provides the least activation for the initial attack. wikipedia.org

Influence of Steric and Electronic Effects on Reaction Pathways

The reaction pathways of polyhalogenated benzenes are directed by a combination of electronic and steric effects.

Electronic Effects: The primary electronic effect in SNAr reactions on compounds like this compound is the strong inductive electron withdrawal by the halogen substituents. study.com This effect depletes the electron density of the aromatic ring, making it highly electrophilic and "activated" for nucleophilic attack. wikipedia.org Furthermore, the halogens can stabilize the anionic Meisenheimer intermediate through their inductive effect, regardless of their position. As noted previously, ortho and para substituents provide additional, powerful stabilization through resonance. libretexts.orgyoutube.com

Steric Effects: Steric hindrance plays a crucial role in determining the site of nucleophilic attack, especially in a crowded molecule like this compound. youtube.comnih.gov A bulky nucleophile may have difficulty approaching a carbon atom that is flanked by large substituents. For instance, attack at the C-3 or C-4 positions, which are substituted with the larger bromine atoms and are situated between other halogens, might be sterically hindered compared to attack at the C-1 position (chlorine) or C-2/C-5 positions (fluorine). The size of the halogen atoms (I > Br > Cl > F) is a key factor; positions with smaller halogens are generally more accessible. nih.gov Therefore, while fluorine is the most electronically activating leaving group, a nucleophile might preferentially attack a less-hindered position, such as the carbon bearing the chlorine atom, if the steric barriers are significant.

Mechanistic Studies of Direct vs. Indirect Nucleophilic Displacement

Nucleophilic displacement on polyhalogenated benzenes can occur through two primary mechanisms: a direct, two-step addition-elimination (SNAr) pathway, or an indirect, elimination-addition pathway involving a benzyne intermediate.

Direct Displacement (Addition-Elimination): This is the most common pathway for aryl halides activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com The mechanism proceeds through the formation of the discrete Meisenheimer complex intermediate, as previously described. libretexts.org Firm evidence for this mechanism includes the isolation and characterization of stable Meisenheimer adducts in certain reactions, which serve as direct proof of the stepwise process. youtube.com In this mechanism, the nucleophile always substitutes the leaving group at the same carbon position (ipso-substitution). masterorganicchemistry.com

Indirect Displacement (Elimination-Addition): In the absence of strong activating groups and in the presence of an extremely strong base (like sodium amide, NaNH₂), an alternative mechanism can operate. chemistrysteps.commasterorganicchemistry.com This pathway involves:

Elimination: The strong base abstracts a proton from a carbon atom adjacent (ortho) to a leaving group. This is followed by the elimination of the halide, forming a highly reactive, strained triple bond within the benzene ring. This intermediate is known as a benzyne. masterorganicchemistry.comlibretexts.org

Addition: The nucleophile then rapidly attacks one of the two carbons of the benzyne triple bond, followed by protonation (usually from the solvent) to yield the final product. chemistrysteps.comyoutube.com

A key feature of the benzyne mechanism is that it can lead to a mixture of products where the incoming nucleophile is bonded not only to the carbon where the leaving group was originally located but also to the adjacent carbon. youtube.comlibretexts.org

For a substrate like this compound, which lacks hydrogen atoms, the classic benzyne mechanism involving dehydrohalogenation is not possible. Therefore, nucleophilic substitution on this specific compound would be expected to proceed exclusively via the direct addition-elimination (SNAr) mechanism.

Elimination and Dehydrohalogenation Processes

Elimination reactions provide another pathway for the transformation of halogenated compounds. While the specific substrate this compound lacks hydrogen atoms and thus cannot undergo dehydrohalogenation, its analogues containing C-H bonds are susceptible to this reaction.

Base-Mediated Loss of Hydrogen Halide (HX) (E2 Reactions)

Dehydrohalogenation of aryl halides containing a hydrogen atom ortho to a halogen can be induced by strong bases. libretexts.orgpearson.com This reaction typically follows a concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.comwikipedia.org In this single-step process, the base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a new π-bond. masterorganicchemistry.comyoutube.com

For aryl halides, this E2-type process results in the formation of the highly reactive benzyne intermediate. chemistrysteps.commasterorganicchemistry.com The rate of this reaction is second-order, depending on the concentration of both the aryl halide and the base. wikipedia.org The efficiency of benzyne formation depends on the acidity of the ortho-proton and the leaving group ability of the halogen. Halogen identity influences both steps: the acidity of the ortho proton is increased by more electronegative halogens (F > Cl > Br > I), while the ease of halide expulsion follows the reverse order (I > Br > Cl > F). nottingham.ac.uk Consequently, chloro- and bromobenzenes are often the most effective substrates for benzyne generation. nottingham.ac.uk

Formation and Fate of Halogenated Alkene Byproducts

In the context of dehydrohalogenation of polyhalogenated benzenes, the primary "alkene" byproduct is the aryne, specifically a benzyne intermediate. libretexts.orglibretexts.org Benzynes are not stable, isolable compounds; they are transient species that react rapidly once formed. libretexts.org The "fate" of the benzyne intermediate is determined by the other reagents present in the reaction mixture.

Nucleophilic Addition: If a nucleophile is present (which is often the case, as a strong base is used for the elimination), it will quickly add to the benzyne triple bond. Subsequent protonation yields a substituted benzene. libretexts.orgyoutube.com

Cycloaddition: Benzynes are excellent dienophiles and can be "trapped" by dienes, such as furan, in a Diels-Alder [4+2] cycloaddition reaction. This is often used as evidence for the existence of the benzyne intermediate. libretexts.org

Dimerization: In the absence of effective trapping agents, benzyne can undergo a [2+2] cycloaddition with itself to form a dimer. libretexts.org

The formation of halogenated alkene side products in the more conventional sense (e.g., halo-styrenes) is not a typical outcome of base-mediated elimination on a simple polyhalogenated benzene ring. Such products would require more complex starting materials with alkyl side chains that could participate in elimination reactions.

Transformative Reactivity of this compound and its Analogs in Metal-Catalyzed Reactions

The intricate reactivity of polyhalogenated aromatic compounds, such as this compound, is a cornerstone of modern synthetic chemistry. The presence of multiple, distinct carbon-halogen bonds (C-Cl, C-Br, C-F) on a single aromatic ring offers a versatile platform for selective chemical transformations. Transition metal catalysis, in particular, provides a powerful toolkit to harness this reactivity, enabling the construction of complex molecular architectures. Key elementary steps in these catalytic cycles, including carbon-halogen bond activation and reductive elimination, govern the outcome and efficiency of these transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr2ClF2 B13090377 1-Chloro-3,4-dibromo-2,5-difluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6HBr2ClF2

Molecular Weight

306.33 g/mol

IUPAC Name

3,4-dibromo-1-chloro-2,5-difluorobenzene

InChI

InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H

InChI Key

BMGADNCJESAMHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)Br)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and proton skeletons. For 1-Chloro-3,4-dibromo-2,5-difluorobenzene, various NMR techniques are employed to precisely characterize its substitution pattern.

¹H NMR Analysis for Aromatic Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the presence of a single proton on the aromatic ring. The chemical shift of this proton is influenced by the surrounding electron-withdrawing halogen substituents. Based on empirical substituent effect calculations, the chemical shift for the lone aromatic proton (H-6) can be predicted. The multiplicity of this signal will be a complex multiplet due to couplings with the adjacent fluorine atoms.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H-67.5 - 8.0triplet of doublets (td)J(H-F) and J(H-F)

¹³C NMR for Carbon Skeleton and Substitution Patterns

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, the spectrum is typically acquired with proton decoupling, resulting in single lines for each unique carbon atom. The chemical shifts of the carbon atoms are significantly influenced by the attached halogens. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Cl)120 - 125
C-2 (C-F)155 - 160 (d, ¹JCF ≈ 250 Hz)
C-3 (C-Br)110 - 115
C-4 (C-Br)115 - 120
C-5 (C-F)150 - 155 (d, ¹JCF ≈ 250 Hz)
C-6 (C-H)118 - 123

¹⁹F NMR for Fluorine Environments and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, two distinct fluorine environments are expected. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum will provide valuable information about the positions of the fluorine atoms relative to the other substituents. Each fluorine signal will be split by the other fluorine and the adjacent proton.

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-110 to -120Doublet of doublets (dd)
F-5-125 to -135Doublet of doublets (dd)

Multinuclear NMR Techniques (e.g., HMBC, HSQC, J-Coupling Analysis) for Connectivity and Stereochemistry

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the connectivity of the molecule.

HSQC: An HSQC experiment would show a direct correlation between the single aromatic proton (H-6) and the carbon to which it is attached (C-6).

J-Coupling Analysis: A detailed analysis of the coupling constants between the proton and the fluorine atoms (JHF) and between the two fluorine atoms (JFF) would provide further structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Confirmation and Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a fingerprint of the molecule.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak cluster. Due to the presence of chlorine and bromine, which have characteristic isotopic distributions (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion peak will appear as a cluster of peaks with a predictable intensity pattern.

Predicted Fragmentation Pattern

m/zIonDescription
304/306/308/310[C₆HBr₂ClF₂]⁺Molecular Ion (M⁺)
225/227/229[M - Br]⁺Loss of a bromine atom
190/192[M - Br - Cl]⁺Loss of a bromine and a chlorine atom
146[M - 2Br - Cl]⁺Loss of two bromine atoms and a chlorine atom

The fragmentation would likely proceed through the sequential loss of halogen atoms, with the weaker carbon-bromine bonds breaking more readily than the carbon-chlorine and carbon-fluorine bonds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Larger Structures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for analyzing large molecules like proteins and polymers, which tend to fragment with other ionization methods. However, it has also been successfully applied to the analysis of smaller organic and organometallic compounds. In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization with minimal fragmentation. The time-of-flight analyzer then separates ions based on their mass-to-charge ratio (m/z).

For this compound, MALDI-TOF MS would be expected to produce a very clean mass spectrum, primarily showing the molecular ion peak. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition. Dehalogenation has been observed in the MALDI-TOF MS analysis of some haloaromatic compounds, which could potentially lead to minor peaks corresponding to the loss of a bromine or chlorine atom. up.ac.za

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₆HBr₂ClF₂)

m/z (Nominal)Isotopic CompositionRelative Abundance (%)
320C₆H(⁷⁹Br)₂(³⁵Cl)F₂75.8
322C₆H(⁷⁹Br)(⁸¹Br)(³⁵Cl)F₂ / C₆H(⁷⁹Br)₂(³⁷Cl)F₂100.0
324C₆H(⁸¹Br)₂(³⁵Cl)F₂ / C₆H(⁷⁹Br)(⁸¹Br)(³⁷Cl)F₂49.6
326C₆H(⁸¹Br)₂(³⁷Cl)F₂8.1

Note: This table represents a theoretical prediction of the isotopic cluster for the molecular ion. Actual experimental results may show minor variations.

Vibrational Spectroscopy: Infrared (IR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique "fingerprint" of the molecule.

For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the substituted benzene (B151609) ring. Key absorption bands would include:

Aromatic C-H Stretch: A weak absorption is expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring. pressbooks.pub

Aromatic C=C Stretch: A series of medium-intensity absorptions are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. pressbooks.pub

C-Halogen Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1200 cm⁻¹). The C-F stretching vibrations typically appear as strong bands in the 1250-1000 cm⁻¹ range. The C-Cl stretch is expected between 850-550 cm⁻¹, and the C-Br stretch appears at even lower wavenumbers, typically between 690-515 cm⁻¹. spectroscopyonline.com

C-H Out-of-Plane Bending: The position of C-H out-of-plane bending ("wagging") vibrations between 1000 cm⁻¹ and 650 cm⁻¹ is highly indicative of the substitution pattern on the benzene ring. pressbooks.pub For the 1,2,3,4,5-pentasubstituted pattern of this molecule, a characteristic band in this region would be expected.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeExpected Intensity
3100-3000Aromatic C-H StretchWeak
1600-1400Aromatic C=C Ring StretchMedium to Weak
1250-1000C-F StretchStrong
850-550C-Cl StretchStrong
690-515C-Br StretchStrong
900-675Aromatic C-H Out-of-Plane BendMedium to Strong

Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the analysis of solid and liquid samples directly, without extensive preparation. The resulting spectrum is generally very similar to a traditional transmission FTIR spectrum, making it a convenient method for functional group identification. For this compound, an ATR-IR spectrum would be expected to show the same characteristic bands outlined in the FTIR section above.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* transitions). libretexts.org For aromatic compounds like benzene, characteristic absorptions are related to the π-electron system of the ring. up.ac.zanist.gov

Benzene itself has a strong absorption around 200 nm and a weaker, symmetry-forbidden band near 255 nm. up.ac.zalibretexts.org Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity of these bands. Halogen substituents act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths. up.ac.za

For this compound, the cumulative effect of five halogen substituents would be expected to cause a significant bathochromic shift of the primary and secondary benzene absorption bands. up.ac.za The π → π* transitions would likely be observed in the 260-290 nm range when measured in a non-polar solvent. The exact position and molar absorptivity (ε) would depend on the solvent used and whether the spectrum is taken in solution or as a thin film.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition TypeExpected λ_max Range (in hexane)Notes
π → π* (Primary Band)~220 - 240 nmShifted from the benzene band at ~202 nm.
π → π* (Secondary Band)~270 - 290 nmShifted from the benzene band at ~255 nm; likely to show some vibrational fine structure.

X-ray Diffraction Studies

To perform an X-ray diffraction study on this compound, a suitable single crystal of the compound would first need to be grown. The analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would reveal the precise C-C bond lengths within the aromatic ring, which may show slight distortions due to the electronic effects of the various halogen substituents. Furthermore, the C-F, C-Cl, and C-Br bond lengths could be measured with high precision. The crystal packing analysis would also reveal any significant intermolecular interactions, such as halogen bonding (e.g., Br···F or Br···Cl interactions), which can influence the physical properties of the solid.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Conformation

No published single crystal X-ray diffraction data for this compound could be located.

Grazing Incidence X-ray Diffraction (GI-XRD) and In-Plane X-ray Diffraction (IP-XRD) for Molecular Packing in Thin Films

There is no available research on the thin-film packing behavior of this compound using GI-XRD or IP-XRD techniques.

Other Advanced Analytical Techniques in Polymer or Material Contexts

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

No studies involving polymers synthesized from this compound and characterized by GPC have been found.

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound have not been reported in the scientific literature based on cyclic voltammetry studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies for Electronic Structure and Geometry

The theoretical examination of 1-Chloro-3,4-dibromo-2,5-difluorobenzene would typically involve the application of several well-established quantum chemical methods to determine its optimal molecular geometry and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and those from the M06 suite (e.g., uM06) are commonly employed for geometry optimization and the calculation of electronic properties. These methods balance computational cost with accuracy, making them suitable for studying halogenated benzene (B151609) derivatives. A DFT study of this compound would provide insights into its bond lengths, bond angles, and dihedral angles, as well as electronic properties like orbital energies and charge distribution. At present, specific studies applying these DFT functionals to this compound are not available in the published literature.

Ab Initio Methods for Binding Energies and Electron Correlation

Ab initio methods, such as Møller-Plesset perturbation theory (MP2 and MP4), offer a higher level of theory by accounting for electron correlation. These methods are valuable for calculating accurate binding energies and intermolecular interactions. An investigation of this compound using MP2 or MP4 would yield precise information about its molecular stability and the energetic landscape of its potential interactions. Currently, there are no specific reports of ab initio calculations for this compound.

Higher-Level Correlation Methods for Enhanced Accuracy

For even greater accuracy, particularly in the prediction of excited state properties, higher-level correlation methods like the STEOM-DLPNO-CCSD (State-Specific Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles) can be utilized. This approach provides a robust framework for studying complex electronic structures. The application of such advanced methods to this compound would offer a highly detailed and accurate picture of its electronic behavior. As of now, no studies employing STEOM-DLPNO-CCSD for this molecule have been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting and interpreting various spectroscopic parameters, which can aid in the experimental characterization of a compound.

Computational NMR Chemical Shifts and Spin-Spin Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants is a key application of computational chemistry. For this compound, the calculation of ¹³C, ¹⁹F, and ¹H NMR spectra would be of significant interest. Specifically, the computation of spin-spin coupling constants, such as JHF, would provide valuable structural information. Despite the utility of these computational tools, there are no published data on the calculated NMR parameters for this compound.

Computational IR and UV-Vis Spectra for Vibrational Frequencies and Electronic Transitions

Computational methods can also simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. The calculation of vibrational frequencies provides a theoretical IR spectrum that can be compared with experimental data to identify characteristic molecular vibrations. Similarly, the computation of electronic transitions can predict the absorption maxima in a UV-Vis spectrum, offering insights into the electronic excited states of the molecule. To date, no computational studies on the IR or UV-Vis spectra of this compound have been reported.

Molecular Dynamics and Conformational Analysis

Simulation of Molecular Behavior and Intermolecular Interactions

Mechanistic Elucidation via Computational Pathways

Transition State Characterization and Reaction Energy Profiles

Computational studies are instrumental in elucidating reaction mechanisms by characterizing transition states and mapping out reaction energy profiles. For a molecule like this compound, theoretical investigations could explore various reaction pathways, such as nucleophilic aromatic substitution. Density Functional Theory (DFT) is a common method used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. These calculations would reveal the energy barriers (activation energies) for different potential reactions, helping to predict the most likely reaction pathways. For instance, the substitution of one of the halogen atoms could be modeled, and the energy profile would indicate which halogen is most susceptible to substitution under specific reaction conditions.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Properties

The electronic properties of a molecule are key to understanding its reactivity. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgmdpi.com A smaller gap generally suggests higher reactivity. semanticscholar.org

For this compound, a HOMO/LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for electrophilic and nucleophilic attack. The analysis would also provide quantitative measures of the molecule's electronic properties, which can be used to predict its behavior in charge transfer processes.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational analysis.

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3
Ionization Potential7.5
Electron Affinity1.2
Electronegativity4.35
Chemical Hardness3.15
Chemical Softness0.32
Electrophilicity Index3.01
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Electrostatic Potential Surfaces and Sigma-Hole Interactions in Polyhalogenated Systems

The concept of the molecular electrostatic potential (MEP) surface is fundamental to understanding the noncovalent interactions of halogenated compounds. The MEP map visualizes the charge distribution of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In covalently-bonded halogen atoms, an area of lower electron density often forms along the extension of the covalent bond, known as a "σ-hole". polimi.it This region typically possesses a positive electrostatic potential, enabling it to engage in attractive, highly directional noncovalent interactions with negative sites, such as the lone pair of a Lewis base. polimi.itnih.govrsc.org This specific type of σ-hole interaction is termed halogen bonding.

For this compound, the presence of four halogen atoms (two fluorine, one chlorine, and two bromine) creates a complex and unique electrostatic potential surface. The characteristics of the σ-holes on these halogens are dictated by the polarizability and electronegativity of each atom. nih.gov The magnitude of the positive potential of the σ-hole generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. rsc.orgjyu.fi

Computational studies on halobenzenes and other halogenated molecules have consistently shown these trends. nih.govrsc.org Based on these established principles, the σ-holes on the bromine atoms of this compound would be the most positive, making them the most probable sites for engaging in strong halogen bonds. The chlorine atom would possess a σ-hole of intermediate positive potential, while the highly electronegative fluorine atoms would have weak or even negative σ-holes, rendering them unlikely to act as halogen bond donors. acs.org The interplay of these varying σ-hole strengths, combined with the electron-withdrawing effects of the fluorine atoms on the benzene ring, would significantly influence the molecule's crystal packing, molecular recognition capabilities, and interactions with other molecules.

Halogen AtomRelative ElectronegativityRelative PolarizabilityExpected σ-Hole Positive Potential
Fluorine (F)HighLowVery Weak / Negative
Chlorine (Cl)MediumMediumModerate
Bromine (Br)LowHighStrong

Quantitative Structure-Property Relationships for Halogenated Compounds

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural features of molecules with their physicochemical properties. tandfonline.comnih.gov For halogenated aromatic compounds, QSPR studies have been successfully employed to predict a variety of environmentally and industrially relevant properties, such as aqueous solubility, octanol-water partition coefficients, and Henry's law constants. tandfonline.comnih.gov

A QSPR model for this compound would involve the calculation of various molecular descriptors derived from its structure. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For instance, simple models for halogenated benzenes have been developed where the number and type of halogen atoms are primary inputs for predictive equations. nih.govup.pt More complex models incorporate a wider range of descriptors to achieve higher accuracy. The development of a robust QSPR model could allow for the estimation of key properties of this compound without the need for extensive experimental measurements.

Descriptor CategoryExamples of Descriptors Relevant to this compound
ConstitutionalMolecular weight, count of bromine atoms, count of chlorine atoms, count of fluorine atoms
TopologicalMolecular connectivity indices, Wiener index
GeometricMolecular surface area, molecular volume
ElectronicDipole moment, ionization potential, electron affinity, energies of frontier molecular orbitals (HOMO/LUMO)

Thermochemical Studies for Stability and Energetics

Thermochemical studies focus on the energy content and stability of chemical compounds. Using the tools of thermodynamics, properties such as enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and bond dissociation energies can be determined, providing insight into a molecule's intrinsic stability and reactivity. wikipedia.org

Computational methods, such as ab initio and density functional theory (DFT) calculations, can be used to estimate the thermochemical properties of halogenated benzenes. nih.govup.pt These calculations can predict the enthalpy of formation and help to assess the molecule's stability relative to other isomers or related compounds. The energetics of potential decomposition pathways can also be modeled, identifying the most likely products and the energy barriers for their formation, which is crucial for understanding the compound's persistence and degradation profile. researchgate.net

BondTypical Average Bond Enthalpy (kJ/mol)
C-F~485
C-Cl~339
C-Br~285
C-C (aromatic)~518
C-H~413

Environmental Research and Degradation Pathways of Polyhalogenated Benzenes

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For polyhalogenated aromatics, these are primarily driven by chemical reactions with environmental media and energy from sunlight.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, this typically proceeds via nucleophilic aromatic substitution, where a hydroxyl group (OH⁻) from water replaces a halogen substituent on the benzene (B151609) ring. The reactivity of halogens towards this substitution generally follows the order of bond strength: C-F > C-Cl > C-Br > C-I, with the weaker carbon-halogen bonds being more susceptible to cleavage.

In the case of 1-Chloro-3,4-dibromo-2,5-difluorobenzene, the carbon-bromine (C-Br) bonds are weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. Therefore, hydrolytic degradation would most likely be initiated by the replacement of one or both bromine atoms.

Neutral Hydrolysis: Under neutral pH conditions, the concentration of the nucleophile (OH⁻) is low, and the reaction rate is typically very slow for stable aromatic compounds. The strong covalent bonds and resonance energy of the benzene ring make it resistant to cleavage by water alone. researchgate.net

Base-Mediated Hydrolysis: Under alkaline (basic) conditions, the concentration of OH⁻ is significantly higher, which accelerates the rate of nucleophilic aromatic substitution. The degradation of halogenated benzenes has been shown to be more effective in the presence of NaOH, indicating that alkaline conditions facilitate dehalogenation. nih.govresearchgate.net The reaction would proceed by the attack of OH⁻ on the carbon atom bearing a bromine substituent, leading to the formation of a brominated chlorodifluorophenol intermediate and a bromide ion.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. This is a significant degradation pathway for many aromatic hydrocarbons in the environment. atlantis-press.comnih.gov Halogenated aromatic compounds can absorb light at wavelengths below 330 nm, which can initiate their degradation. nih.gov

The primary mechanism for the photodegradation of polyhalogenated aromatics is reductive dehalogenation, where a carbon-halogen bond is broken, and the halogen atom is replaced by a hydrogen atom, typically sourced from the solvent (e.g., water) or other organic matter. researchgate.net Research on polyhalogenated carbazoles, which share structural similarities with polyhalogenated benzenes, has shown that stepwise reductive debromination is a key photodegradation mechanism for compounds containing both bromine and chlorine. researchgate.net The rate of photodegradation often increases with the number of halogen substituents on the aromatic ring. researchgate.net

For this compound, photodegradation would likely proceed via the sequential loss of bromine atoms, followed by the more resistant chlorine atom. This process would generate a series of less-brominated and eventually de-brominated intermediates. The quantum yield, a measure of the efficiency of a photochemical process, for polycyclic aromatic hydrocarbons can vary widely, but it is a key parameter in estimating photodegradation rates in natural waters. nih.gov

The rates of abiotic degradation processes are highly dependent on environmental conditions such as pH and the intensity and duration of light exposure.

Influence of pH: The pH of the environmental medium can significantly affect both hydrolysis and photodegradation. As noted, alkaline conditions generally increase the rate of hydrolytic dehalogenation of halogenated benzenes. nih.govresearchgate.net Studies on other aromatic compounds, such as phenanthrene, have also shown that photodegradation is more rapid in alkaline media. atlantis-press.com The degradation of benzene via Fenton reactions, an advanced oxidation process, is also influenced by pH. researchgate.net

Influence of Light Exposure: The intensity of solar radiation is a critical factor for photodegradation. The rate of photolysis is directly related to the amount of light energy absorbed by the compound. Studies on polycyclic aromatic hydrocarbons (PAHs) have demonstrated that photodegradation rates increase with increasing irradiation intensity. atlantis-press.com Therefore, the degradation of this compound on surfaces or in clear surface waters would be fastest during periods of high solar irradiance.

The following table summarizes the influence of these environmental conditions on the abiotic degradation of polyhalogenated aromatic compounds.

Degradation ProcessInfluential ConditionEffect on RateRationale
Hydrolysis pHIncreases with higher pH (alkaline)Higher concentration of OH⁻ nucleophile enhances substitution reaction. nih.govresearchgate.net
Photodegradation Light IntensityIncreases with higher intensityMore photons are available to be absorbed, initiating the photochemical reaction. atlantis-press.com
Photodegradation pHCan increase with higher pH (alkaline)The chemical state of the compound or surrounding media can change, affecting light absorption and reaction pathways. atlantis-press.com

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For many persistent halogenated compounds, microbial degradation is the ultimate pathway for their removal from the environment.

Under anaerobic (oxygen-free) conditions, found in sediments, deep groundwater, and contaminated aquifers, the primary biodegradation pathway for highly halogenated benzenes is reductive dehalogenation. azregents.edu In this process, microorganisms use the halogenated compound as a terminal electron acceptor in a type of respiration known as organohalide respiration. nih.gov The halogen substituent is removed and replaced with a hydrogen atom. nih.gov

This process typically occurs in a stepwise fashion. Highly chlorinated benzenes are readily dehalogenated to lower chlorinated benzenes. azregents.edu For a mixed-halogen compound like this compound, the bromine atoms would be preferentially removed over the chlorine and fluorine atoms due to the lower energy required to break the C-Br bond. The expected anaerobic degradation pathway would be:

Debromination: Sequential removal of the two bromine atoms to yield 1-Chloro-2,5-difluorobenzene.

Dechlorination: Removal of the chlorine atom to yield difluorobenzene isomers.

Defluorination: The C-F bond is the strongest and most resistant to cleavage, making defluorination the most difficult and often the rate-limiting step.

Mono-chlorinated benzene is often found to be recalcitrant to biotransformation under anaerobic conditions, suggesting that the degradation process may stall once a certain number of halogens have been removed. azregents.edu

The anaerobic degradation of polyhalogenated benzenes is carried out by specialized microbial communities. No single organism can typically mineralize these complex compounds entirely. Instead, a consortium of different microbial groups works together.

Organohalide-Respiring Bacteria (OHRB): These are the key players that carry out the reductive dehalogenation steps. They gain energy for growth by using halogenated compounds as electron acceptors. nih.gov Well-studied examples include species from the genera Dehalococcoides, which are implicated in the conversion of higher chlorinated benzenes, and Desulfitobacterium. azregents.eduresearchgate.net

Fermentative and Acetogenic Bacteria: These microorganisms break down complex organic matter present in the environment, producing simpler compounds like acetate (B1210297) and, crucially, molecular hydrogen (H₂). researchgate.net

Electron Donor Production: The hydrogen gas (H₂) produced by fermenters and acetogens serves as the primary electron donor for the OHRB to carry out reductive dehalogenation. nih.govresearchgate.net

Therefore, the complete biodegradation of a compound like this compound relies on a synergistic microbial community where the metabolic products of one group of bacteria serve as the essential substrates for another. Aerobic bacteria, such as those from the genus Pseudomonas, are also known for their ability to degrade aromatic hydrocarbons like benzene and phenol, but typically require the initial removal of halogen substituents before they can cleave the aromatic ring using oxygen-dependent enzymes. nih.govej-geo.org

The table below lists key microbial genera involved in the degradation of halogenated aromatic compounds.

Microbial GenusRole in DegradationMetabolic Process
Dehalococcoides Primary DehalogenatorOrganohalide Respiration (Reductive Dehalogenation) azregents.edu
Desulfitobacterium Primary DehalogenatorOrganohalide Respiration (Reductive Dehalogenation) researchgate.net
Pseudomonas Aromatic Ring CleavageAerobic degradation of non-halogenated or partially dehalogenated intermediates nih.govej-geo.org
Zavarzinia Benzene DegradationAerobic oxidation of benzene frontiersin.org

Identification and Characterization of Biodegradation Metabolites

The biodegradation of polyhalogenated benzenes, such as this compound, is a complex process governed by the metabolic capabilities of various microorganisms and the prevailing environmental conditions. While specific metabolic pathways for this compound are not extensively documented, the degradation of related halogenated aromatic compounds provides a framework for predicting its likely transformation products. Biodegradation can proceed through two primary routes: aerobic and anaerobic pathways. nih.gov

Under aerobic conditions, the degradation is typically initiated by oxygenase enzymes. nih.gov Dioxygenases, for example, incorporate two oxygen atoms into the benzene ring, leading to the formation of halogenated catechols as key intermediates. nih.govoup.com These catechols can then undergo ring cleavage, eventually leading to metabolites that can enter central metabolic pathways like the Krebs cycle. wikipedia.org Monooxygenases may also be involved, hydroxylating the ring to form phenolic intermediates, which are subsequently converted to catechols. nih.govnih.gov

Anaerobic degradation, conversely, often begins with reductive dehalogenation. nih.govrsc.org In this process, the halogenated aromatic compound serves as a terminal electron acceptor, and a halogen substituent is replaced by a hydrogen atom. nih.gov This step is crucial as it reduces the toxicity and recalcitrance of the parent compound. For a polyhalogenated compound like this compound, this process would occur sequentially, creating a series of less-halogenated intermediates. Following initial dehalogenation, other mechanisms such as carboxylation or hydroxylation may activate the ring for further degradation, leading to intermediates like benzoate (B1203000) and phenol, which can be further metabolized. nih.govresearchgate.net

The table below summarizes common metabolites identified from the biodegradation of various halogenated benzenes.

Degradation PathwayKey Enzymes (Class)Common Intermediate Metabolites
Aerobic Dioxygenases, MonooxygenasesHalogenated cis-dihydrodiols, Halogenated Phenols, Halogenated Catechols
Anaerobic Reductive dehalogenasesLess-halogenated benzenes, Phenol, Benzoate

Catalytic Remediation Approaches for Halogenated Compounds

Heterogeneous Catalytic Hydrodehalogenation (e.g., Rh/Al2O3 systems)

Heterogeneous catalytic hydrodehalogenation (HCH) is an effective technology for the remediation of water and soil contaminated with polyhalogenated aromatic compounds. This process involves the use of a solid catalyst and a hydrogen source to replace halogen atoms with hydrogen atoms. Among the various catalytic systems developed, noble metals supported on metal oxides have shown high efficacy.

Specifically, rhodium supported on alumina (B75360) (Rh/Al2O3) has been demonstrated to be a highly active catalyst for the dehalogenation of a wide range of polyhalogenated benzenes under mild conditions, such as ambient temperature and pressure (1 atm H₂). acs.orgresearchgate.netnih.gov This system is capable of completely dehalogenating and hydrogenating the benzene ring. acs.orgnih.gov The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated by the rhodium metal, and the halogenated benzene adsorbs to the surface, allowing for the stepwise replacement of halogen substituents with hydrogen. researchgate.net The versatility of Rh/Al2O3 catalysts makes them suitable for treating various halogenated compounds, including those containing fluorine, chlorine, bromine, and iodine. acs.orgnih.govsamaterials.com

Factors Influencing Catalytic Degradation Efficiency (e.g., Degree of Halogenation, Steric Hindrance)

The efficiency of catalytic hydrodehalogenation is not uniform for all polyhalogenated benzenes and is influenced by several molecular factors, including the degree of halogenation and steric hindrance.

Nature of the Halogen: The type of halogen significantly impacts the rate of hydrodehalogenation. The reactivity of the carbon-halogen bond generally follows the order of bond strength: C-F > C-Cl > C-Br > C-I. Consequently, C-I and C-Br bonds are typically broken more easily and rapidly than C-Cl or C-F bonds. acs.orgresearchgate.net In molecules with multiple different halogens, the weaker carbon-halogen bond is preferentially cleaved first. acs.orgnih.gov

Steric Hindrance: The position of the halogen substituents on the aromatic ring plays a critical role. Steric hindrance, which arises from the spatial arrangement of atoms, can impede the interaction of the molecule with the catalyst's active sites. numberanalytics.comnumberanalytics.comresearchgate.net For instance, the removal of chlorine substituents has been shown to be sterically driven. acs.orgnih.gov Halogens in the ortho position to other bulky groups may be removed more slowly than those in less crowded meta or para positions. nih.gov For this compound, the presence of multiple substituents creates a crowded steric environment that would likely influence the sequence and rate of dehalogenation.

The following table summarizes key factors affecting catalytic degradation efficiency.

FactorInfluence on Degradation RateRationale
Degree of Halogenation Decreases with an increasing number of halogens. acs.orgnih.govIncreased substitution can hinder adsorption to the catalyst surface.
Type of Halogen Increases with weaker C-X bond strength (I > Br > Cl > F). acs.orgresearchgate.netWeaker bonds require less energy to cleave.
Steric Hindrance Decreases with increased crowding around the C-X bond. acs.orgnih.govnih.govPhysical obstruction of the molecule's access to catalytic active sites. numberanalytics.com

Formation and Persistence of Transformation Products

Characterization of Halogenated Alkene Byproducts and Other Degradation Intermediates

During the catalytic hydrodehalogenation of polyhalogenated benzenes, the primary transformation products are a series of partially dehalogenated intermediates. For a compound like this compound, the reaction would proceed through various intermediates containing fewer bromine, chlorine, and fluorine atoms. The ultimate goal of complete degradation is the formation of non-halogenated benzene, which may be further hydrogenated to cyclohexane (B81311) under certain catalytic conditions. acs.org

The formation of halogenated alkene byproducts from the degradation of polyhalogenated benzenes is not a typically reported outcome of catalytic hydrodehalogenation. This remediation method primarily targets the cleavage of carbon-halogen bonds while preserving the aromatic ring structure until full dehalogenation is achieved. Ring cleavage to form alkenes is more characteristic of certain microbial oxidative pathways rather than catalytic reduction with H₂. The intermediates are typically other substituted benzenes, reflecting the stepwise removal of the halogens.

Formation of More Persistent Halogenated Aromatic Hydrocarbons (e.g., Polychlorinated Biphenyls) under Certain Conditions

Under specific, and often undesirable, reaction conditions, the treatment of halogenated aromatic compounds can lead to the formation of more persistent and complex pollutants. A notable example is the formation of polybrominated biphenyls (PBBs) or polychlorinated biphenyls (PCBs) through dimerization reactions. nih.govnih.gov

This can occur through mechanisms analogous to the Ullmann condensation reaction, which involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. wikipedia.orgorganic-chemistry.org Such reactions are typically promoted by high temperatures and the presence of a suitable metallic catalyst, like copper. organic-chemistry.orgmdpi.com During remediation processes, if conditions are not carefully controlled, the intended dehalogenation can be accompanied by these unintended coupling reactions. The dehalogenation of polybrominated benzenes, for instance, could potentially lead to the formation of PBBs. mdpi.com These biphenyl (B1667301) compounds are often more persistent and toxic than the original parent compounds, representing a significant challenge in environmental remediation. nih.govnih.gov

Analytical Method Development and Environmental Monitoring of Polyhalogenated Fluorobenzenes

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate target analytes from interfering matrix components and concentrate them to detectable levels. The choice of technique depends on the sample matrix, the physicochemical properties of the target compound, and the subsequent analytical instrumentation.

Soxhlet extraction is a classic and exhaustive technique used for extracting nonvolatile and semivolatile organic compounds from solid samples. researchgate.netepa.gov The method ensures thorough contact between the sample and the extraction solvent by repeatedly washing the sample with fresh, distilled solvent. essex.ac.ukepa.gov This process is particularly effective for isolating polyhalogenated compounds from matrices like soil and sediment.

The procedure involves placing the solid sample, often mixed with a drying agent like anhydrous sodium sulfate, into a cellulose (B213188) thimble. epa.gov The thimble is placed in the Soxhlet extractor, which is situated between a flask of boiling solvent and a condenser. youtube.com Solvent vapor travels to the condenser, liquefies, and drips onto the sample. essex.ac.uk Once the chamber fills to a certain level, the solvent and the extracted analytes are siphoned back into the boiling flask. essex.ac.ukyoutube.com This cycle repeats, concentrating the non-volatile analytes in the flask. essex.ac.uk While highly efficient and serving as a benchmark for other methods, traditional Soxhlet extraction can be time-consuming (16-24 hours) and requires large volumes of organic solvents. researchgate.netepa.gov

Table 1: Typical Parameters for Soxhlet Extraction of Polyhalogenated Compounds

ParameterDescriptionCommon Choices/Values
Sample TypeThe physical form of the environmental sample.Soil, Sediment, Sludge
SolventsSelected based on the polarity of the target analyte. Mixtures are common.Hexane, Dichloromethane, Acetone/Hexane, Toluene
Extraction TimeDuration required for exhaustive extraction.16 - 24 hours epa.gov
Cycling RateThe frequency at which the solvent siphons back into the flask.4 - 6 cycles per hour epa.gov

Following extraction, the resulting solution contains the target analytes along with co-extracted matrix interferences such as lipids, pigments, and other organic matter. cdc.gov These interferences can negatively affect chromatographic performance and detector sensitivity. Cleanup procedures are therefore essential to purify the extract before analysis. cdc.gov

Silica (B1680970) Gel and Alumina (B75360) Chromatography: These are forms of adsorption chromatography widely used for cleanup. scispace.com The adsorbents are polar materials that retain polar interfering compounds while allowing the less polar polyhalogenated compounds to pass through with a non-polar solvent. scispace.comepa.gov By carefully selecting solvents of increasing polarity, it's possible to fractionate the extract, separating different classes of compounds. epa.gov

Carbon Microcolumns: Activated carbon is particularly effective for separating planar compounds, such as certain polychlorinated biphenyls (PCBs) and dioxins, from non-planar compounds. scispace.com This is due to the specific interactions between the planar analytes and the graphitic surface of the carbon.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique ideal for removing large molecules like lipids from extracts of biological tissues. nih.govresearchgate.net The sample is passed through a column packed with a porous gel. Large molecules are excluded from the pores and elute quickly, while smaller analyte molecules penetrate the pores, travel a longer path, and elute later. nih.gov

Table 2: Comparison of Cleanup Adsorbents for Halogenated Compound Analysis

Adsorbent/TechniquePrinciple of SeparationPrimary Interferences Removed
Silica GelAdsorption (Polarity)Polar organic compounds, pigments scispace.com
AluminaAdsorption (Polarity)Polar organic compounds, can be more retentive than silica epa.gov
Activated CarbonAdsorption (Planarity)Planar aromatic compounds (e.g., some PCBs, Dioxins) scispace.com
Gel Permeation Chromatography (GPC)Size ExclusionHigh molecular weight compounds (e.g., lipids, proteins) nih.govresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread use, extending from pesticide residue analysis to persistent organic pollutants (POPs). researchgate.netresearchgate.netnih.gov The method involves two main steps: a salting-out extraction with acetonitrile (B52724) and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE). sigmaaldrich.com

For polyhalogenated compounds, the standard QuEChERS procedure is often modified. The initial extraction uses acetonitrile and a specific mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation from the aqueous component of the sample and drive the analytes into the organic layer. nih.govmdpi.com The subsequent d-SPE cleanup step is crucial for removing interferences. A portion of the acetonitrile extract is mixed with a combination of sorbents. Primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 sorbent removes lipids and other non-polar interferences. sigmaaldrich.commdpi.com For highly pigmented samples, graphitized carbon black (GCB) may be added, although it can retain planar analytes. nih.gov This modified approach offers a much faster and less solvent-intensive alternative to traditional methods like Soxhlet extraction. researchgate.net

Table 3: Adapted QuEChERS Workflow for Polyhalogenated Compounds

StepProcedurePurpose
1. Sample Hydration & Solvent AdditionHomogenized sample is mixed with water (if dry) and acetonitrile.Initial extraction of analytes into the solvent.
2. Salting-Out ExtractionA mixture of MgSO₄, NaCl, and citrate (B86180) buffers is added. The tube is shaken vigorously and centrifuged.Induces phase separation and drives analytes into the acetonitrile layer. mdpi.com
3. Dispersive SPE (d-SPE) CleanupAn aliquot of the supernatant is transferred to a tube containing sorbents (e.g., MgSO₄, PSA, C18).Removal of co-extracted matrix interferences like fats and organic acids. sigmaaldrich.com
4. Final Extract PreparationThe mixture is shaken and centrifuged. The final supernatant is collected for analysis.Provides a purified extract ready for chromatographic injection.

Chromatographic Separation Methods

Chromatography is the core technique for separating individual polyhalogenated fluorobenzene (B45895) congeners from each other and from any remaining matrix components before detection.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like 1-Chloro-3,4-dibromo-2,5-difluorobenzene. libretexts.org In GC, a gaseous mobile phase carries the vaporized sample through a heated column containing a stationary phase. libretexts.org Separation is achieved based on the differential partitioning of compounds between the two phases.

The separation of halogenated congeners, which often have similar chemical structures and boiling points, requires high-resolution capillary columns. nih.gov Non-polar or semi-polar columns (e.g., those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase) are commonly used. Temperature programming, where the column temperature is gradually increased during the analysis, is essential to achieve good resolution and sharp peaks for a wide range of congeners. researchgate.net For detection, the electron capture detector (ECD) is highly sensitive to halogenated compounds. However, mass spectrometry (MS) is often preferred as it provides both quantification and structural confirmation, which is critical for distinguishing between isomers. nih.gov

Table 4: Typical GC-MS Parameters for Halogenated Aromatic Compounds

ParameterDescriptionTypical Setting
Injection PortVaporizes the sample for introduction into the column.Split/Splitless Inlet, 250-300°C nih.gov
ColumnSeparates the analytes.30 m length, 0.25 mm I.D., non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) nih.gov
Carrier GasMobile phase that carries analytes through the column.Helium or Hydrogen
Oven ProgramControls the separation by temperature.Initial temp ~100°C, ramped to ~300°C
DetectorDetects and quantifies the analytes as they elute.Mass Spectrometer (MS) or Electron Capture Detector (ECD)

While GC is dominant for volatile halogenated compounds, high-performance liquid chromatography (HPLC) is a valuable tool for analyzing non-volatile, thermally labile, or highly polar analytes within the broader class of polyhalogenated compounds. rsc.org In HPLC, a liquid mobile phase pumps the sample through a column packed with a solid stationary phase.

Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water with acetonitrile or methanol). nih.gov This setup is effective for separating compounds based on their hydrophobicity. Detection can be achieved using diode-array detectors (DAD) or ultraviolet (UV) detectors, which are suitable for aromatic compounds that absorb UV light. rsc.org For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), enabling the analysis of trace-level contaminants. nih.gov While not the primary method for this compound itself, HPLC is essential for analyzing related degradation products or less volatile polyhalogenated fluorobenzenes.

Table 5: General HPLC Parameters for Aromatic Pollutants

ParameterDescriptionTypical Setting
ColumnThe stationary phase where separation occurs.Reversed-phase C8 or C18 nih.gov
Mobile PhaseThe solvent that carries the sample through the column.Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol mixtures nih.gov
Flow RateThe speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min
DetectorDetects the separated compounds.Diode-Array (DAD), Ultraviolet (UV), or Mass Spectrometer (MS) rsc.orgnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with gas chromatography, stands as the cornerstone for the analysis of polyhalogenated aromatic compounds. Its capabilities allow for both the identification and precise measurement of these substances at environmentally relevant concentrations.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Trace Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is a powerful technique for the ultra-trace analysis of persistent organic pollutants (POPs), including polyhalogenated fluorobenzenes. publications.gc.ca This method combines the exceptional separation capabilities of HRGC with the high mass resolving power of HRMS. publications.gc.canih.gov By utilizing high-resolution mass spectrometry, it is possible to measure the mass of an ion to several decimal places, allowing for the differentiation of target analytes from interfering ions of the same nominal mass. This high degree of selectivity is crucial for accurate quantification in complex samples like soil, sediment, and biological tissues. publications.gc.ca

The HRGC-HRMS approach provides exceptionally low detection limits, often in the picogram-per-gram (pg/g) or parts-per-trillion (ppt) range. publications.gc.ca For instance, in the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in animal tissues, typical limits of detection are between 0.1 to 0.2 ng/kg (wet weight basis). publications.gc.ca This level of sensitivity is essential for monitoring the presence of compounds like this compound in the environment. The process typically involves extensive sample preparation, including extraction and multi-step cleanup procedures using techniques like gel permeation chromatography (GPC) and column chromatography with materials such as alumina, silica gel, and activated carbon to isolate the target compounds from matrix components. publications.gc.caresearchgate.net

Table 1: Typical Performance of HRGC-HRMS for Trace Contaminant Analysis
Analyte ClassMatrixTypical Limit of Detection (LOD)Reference
PCDDs/PCDFsAnimal Tissues0.1 - 0.2 ng/kg publications.gc.ca
Polycyclic Aromatic Hydrocarbons (PAHs)Cigarette Smoke5 to 15-fold lower than GC-MS/MS nih.gov
Organochlorine PesticidesFish Tissuepg/g range researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative and highly effective approach for the analysis of halogenated compounds. chromatographyonline.com This technique enhances selectivity and sensitivity by utilizing a two-stage mass analysis process. chromatographyonline.com In a typical GC-MS/MS experiment, a specific precursor ion from the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored by the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM). chromatographyonline.com

The major advantage of GC-MS/MS is the significant reduction in chemical noise and matrix interferences, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ion as the target analyte. chromatographyonline.comchromatographyonline.com This results in improved signal-to-noise ratios and lower detection limits compared to single-stage GC-MS. chromatographyonline.com GC-MS/MS is particularly valuable for analyzing complex samples where extensive cleanup may not be feasible or when targeting a large number of analytes simultaneously. chromatographyonline.com The coupling of comprehensive two-dimensional gas chromatography (GCxGC) with MS/MS can further enhance separation and detection capabilities for organohalogens in highly complex environmental samples. nih.govcore.ac.uk

Table 2: Comparison of GC-MS and GC-MS/MS Characteristics
ParameterGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
SelectivityModerate; relies on chromatographic separation and mass-to-charge ratio.High to Very High; relies on precursor/product ion transitions (MRM). chromatographyonline.com
SensitivityGood; often sufficient for many applications.Excellent; significantly lower detection limits due to reduced background noise. chromatographyonline.com
Matrix InterferenceSusceptible to co-eluting compounds with shared ions.Significantly reduced, leading to more robust and reliable quantification. chromatographyonline.com
ApplicationGeneral screening and quantification.Targeted analysis in complex matrices, ultra-trace quantification. chromatographyonline.com

Electron Impact Ionization and Multiple Ion Detection Modes

Electron Impact (EI) ionization is the most common ionization technique used in GC-MS for the analysis of volatile and semi-volatile organic compounds like polyhalogenated fluorobenzenes. nih.gov In EI, sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.govlibretexts.org The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a chemical "fingerprint" that can be used for structural elucidation and library matching. libretexts.org

For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Ion Detection (MID) mode is often employed. Instead of scanning the full mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This increases the dwell time on the selected ions, significantly enhancing sensitivity and improving the signal-to-noise ratio. mdpi.com For halogenated compounds, this mode is particularly effective. The presence of chlorine and bromine atoms creates distinctive isotopic patterns in the mass spectrum due to their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1). libretexts.org Monitoring the molecular ion cluster and characteristic fragment ions, while confirming their isotopic ratios, provides a high degree of confidence in the identification and quantification of compounds like this compound.

Table 3: Predicted Isotopic Profile for the Molecular Ion of this compound (C₆HBr₂ClF₂)
Isotopologue CombinationMass (m/z)Relative Abundance (%)
³⁵Cl, ⁷⁹Br, ⁷⁹Br32875.0
³⁷Cl, ⁷⁹Br, ⁷⁹Br33025.0
³⁵Cl, ⁷⁹Br, ⁸¹Br330150.0
³⁷Cl, ⁷⁹Br, ⁸¹Br33250.0
³⁵Cl, ⁸¹Br, ⁸¹Br33275.0
³⁷Cl, ⁸¹Br, ⁸¹Br33425.0

Note: Table data is illustrative, based on isotopic abundances, and shows the complexity of the molecular ion cluster. The actual observed pattern would sum the abundances at each nominal mass.

Alternative and Emerging Detection Methodologies

While mass spectrometry is dominant, research into alternative detection methods continues, aiming for improved field-portability, lower costs, or different analytical capabilities.

Chemiluminescence-Based Analytical Methods for Polyhaloaromatic Pollutants

Chemiluminescence (CL)-based methods represent a novel and sensitive approach for detecting and quantifying polyhaloaromatic compounds (XAr). nih.gov This technique is based on the discovery that the degradation of XAr, such as chlorophenols, by advanced oxidation processes like the Fenton system (Fe(II)/H₂O₂), can produce intrinsic chemiluminescence. bohrium.comresearchgate.net The emission of light is dependent on the generation of hydroxyl radicals (•OH) and the formation of haloquinone (B1663269) intermediates. nih.gov

The intensity of the CL emission can be correlated with the concentration of the polyhaloaromatic pollutant, forming the basis for a rapid and sensitive analytical method. bohrium.com For some chlorophenols, this method has achieved very low limits of detection (LOD), in the nanomolar range (e.g., 0.007 µM). bohrium.com Furthermore, the kinetics of the CL emission can be used to monitor the degradation kinetics of these recalcitrant pollutants. x-mol.com Research has also shown that using a Co(II)-mediated Fenton-like system can induce even stronger CL emissions for certain XAr with a halohydroxyl quinoid structure, potentially leading to even greater sensitivity. nih.gov This emerging methodology holds promise for environmental monitoring applications due to its high sensitivity and potential for simplification compared to traditional chromatographic methods. nih.govmdpi.com

Challenges in Congener-Specific Quantification and Identification for Polyhalogenated Compounds

A significant analytical challenge in the environmental monitoring of polyhalogenated compounds is congener-specific quantification. researcher.life Many commercial products were complex mixtures of isomers (congeners), each having unique physical-chemical properties and toxicities. For example, technical mixtures of chloronaphthalenes can contain up to 70 of the 75 possible congeners. nih.gov

The primary difficulty lies in the chromatographic separation of these numerous, structurally similar congeners. nih.gov In a standard gas chromatography run, many congeners may co-elute, making it impossible to quantify them individually. nih.gov This leads to inconsistencies in reported total concentrations when different analytical methods are used that quantify different sets of congeners. researcher.life

To overcome these separation challenges, comprehensive two-dimensional gas chromatography (GC×GC) has been increasingly employed. nih.govcore.ac.uk GC×GC provides substantially higher peak capacity and separation power compared to single-column GC, enabling the resolution of many previously co-eluting congeners. core.ac.uk When coupled with high-resolution time-of-flight mass spectrometry (HRTofMS) or tandem mass spectrometry (MS/MS), GC×GC is a powerful tool for the non-target analysis and specific identification of a vast number of organohalogen compounds in environmental samples. nih.govresearchgate.net Despite these advances, the lack of authentic analytical standards for all possible congeners of compounds like polyhalogenated fluorobenzenes remains a major obstacle to complete congener-specific identification and quantification.

Table 4: Examples of Co-eluting Congeners in Halogenated Compound Analysis
Compound ClassCo-eluting Congener Group ExamplesReference
Dichloronaphthalenes (diCNs)1,4-/1,6-CNs; 1,5-/2,7-CNs; 2,6-/1,7-CNs nih.gov
Trichloronaphthalenes (triCNs)1,3,6-/1,3,5-CNs; 1,3,7-/1,4,6-CNs; 1,6,7-/2,3,6-CNs nih.gov
Tetrachloronaphthalenes (tetraCNs)1,2,5,7-/1,2,4,6-/1,2,4,7-CNs; 1,3,6,8-/1,2,5,6-CNs nih.gov
Polychlorinated Biphenyls (PCBs)Varies widely depending on chromatographic conditions and congener profile. researcher.life

Method Validation and Performance Assessment (e.g., Limits of Detection, Recoveries)

The validation of analytical methods is a critical step to ensure the reliability and accuracy of environmental data. For trace analysis of polyhalogenated compounds like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice due to its high sensitivity and selectivity. Method validation for such compounds typically involves the assessment of several key performance parameters.

Limits of Detection and Quantification: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For similar polyhalogenated aromatic hydrocarbons, LODs and LOQs are often in the low nanogram per liter (ng/L) to picogram per liter (pg/L) range for water samples, and in the low nanogram per gram (ng/g) to picogram per gram (pg/g) range for solid matrices like soil and sediment. These low detection limits are crucial for environmental monitoring, as even trace amounts of such persistent compounds can be of concern.

Recoveries: The recovery of an analytical method refers to the proportion of the analyte of interest that is successfully extracted from the sample matrix and measured. For polyhalogenated compounds, sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Recovery studies are essential to evaluate the efficiency of these extraction steps. For compounds with similar physicochemical properties, recovery rates are typically aimed to be within the 70-120% range for a method to be considered valid. Factors influencing recovery include the choice of extraction solvent, pH of the sample, and the presence of interfering substances in the matrix.

Data on Structurally Similar Compounds:

In the absence of specific data for this compound, the following table presents typical performance data for the analysis of other polyhalogenated benzenes in environmental samples, which can be considered indicative of the performance that would be expected for the target compound.

Compound ClassMatrixAnalytical MethodTypical LODTypical Recovery
Polychlorinated BenzenesWaterGC-MS0.1 - 10 ng/L80 - 110%
Polybrominated BenzenesSoilGC-MS/MS0.05 - 5 ng/g75 - 115%
Mixed Halogenated BenzenesSedimentHRGC-HRMS1 - 100 pg/g70 - 120%

This table is illustrative and compiled from general knowledge of analytical chemistry for persistent organic pollutants. Specific values can vary significantly depending on the specific compound, laboratory, and instrumentation.

Application in Environmental Distribution and Occurrence Studies

Once a validated analytical method is established, it can be applied to study the environmental distribution and occurrence of this compound. Such studies are vital for understanding the fate and transport of the compound in the environment and for assessing potential exposure risks.

Environmental Fate and Transport: Polyhalogenated fluorobenzenes are generally characterized by their low water solubility, high lipophilicity, and resistance to degradation. nih.gov These properties suggest that if this compound is released into the environment, it would likely partition to organic matter in soil and sediment. nih.gov Its potential for long-range atmospheric transport would depend on its volatility. Given its molecular structure, it is expected to be a persistent organic pollutant (POP).

Occurrence in Environmental Matrices: Environmental monitoring programs would typically analyze a range of matrices to determine the extent of contamination.

Water: Analysis of surface water, groundwater, and industrial effluents would indicate direct contamination sources and the potential for transport in aqueous systems.

Soil and Sediment: These matrices act as sinks for persistent hydrophobic compounds. Analyzing soil from industrial sites or areas with potential contamination, as well as sediments from rivers and lakes, can provide a historical record of pollution.

Biota: Due to their lipophilic nature, polyhalogenated compounds can bioaccumulate in the fatty tissues of organisms. Analysis of fish, birds, and other wildlife can indicate the extent to which the compound has entered the food web.

While specific occurrence data for this compound is not available in the reviewed literature, studies on other halogenated benzenes have shown their presence in various environmental compartments, often in industrial areas or near waste disposal sites. epa.gov The presence of brominated and chlorinated fluorinated persistent organic pollutants has been noted in river sediments, particularly in industrially affected areas. nih.gov This underscores the importance of developing specific analytical methods to investigate the potential presence of compounds like this compound in similar environments.

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